![molecular formula C23H21ClN6O2 B2692422 3-(4-chlorophenyl)-7,9-dimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898442-86-9](/img/structure/B2692422.png)
3-(4-chlorophenyl)-7,9-dimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Overview
Description
The compound “3-(4-chlorophenyl)-7,9-dimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione” is a chemical compound with the molecular formula C23H21ClN6O2 . It is available for purchase from certain chemical suppliers.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using spectroscopic techniques like IR and NMR. For example, the IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was performed starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Scientific Research Applications
Affinity and Pharmacological Evaluation of Purine Derivatives
A study by Chłoń-Rzepa et al. (2013) designed a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors with psychotropic activity. The study revealed that specific derivatives produced antidepressant-like effects and exerted anxiolytic-like activity, highlighting the potential of purine derivatives in designing new ligands for psychiatric disorder treatments (Chłoń-Rzepa et al., 2013).
Antiviral Activity of Imidazo[1,2-a]-s-triazine Nucleosides
Kim et al. (1978) synthesized a new class of purine analogues, including 2-aminoimidazo[1,2-a]-s-triazin-4-one and its nucleoside and nucleotide derivatives, showing moderate antiviral activity against certain viruses at non-toxic dosage levels. This underscores the potential of these compounds for antiviral drug development (Kim et al., 1978).
Ring Cleavage Reactions and Derivative Synthesis
Kinoshita et al. (1989) investigated the reactions of certain oxazine-dione derivatives with amines, leading to various products like pyrimidines and acetoacetamides. This study provides insights into chemical reactivity and the potential for creating diverse chemical entities for further biological evaluation (Kinoshita et al., 1989).
Synthesis and Biological Activities of Heterocycles
Research by Ueda et al. (1987) on the synthesis of novel heterocycles, including purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, evaluated their antitumor activity and vascular relaxing effects. This highlights the exploration of purine derivatives for therapeutic applications, particularly in oncology (Ueda et al., 1987).
Development of Xanthene Derivatives as Antiasthmatic Agents
A study conducted by Bhatia et al. (2016) synthesized 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives to investigate their vasodilator activity for potential anti-asthmatic applications. This research adds to the growing body of knowledge on the utility of purine derivatives in respiratory therapies (Bhatia et al., 2016).
Mechanism of Action
Target of Action
It is known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are widely used in medicinal chemistry .
Mode of Action
It is known that azoles, a class of compounds to which this compound belongs, primarily target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .
Biochemical Pathways
Azoles are known to interfere with the synthesis of ergosterol, a critical component of fungal cell membranes .
Safety and Hazards
Future Directions
The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry. Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds .
properties
IUPAC Name |
3-(4-chlorophenyl)-7,9-dimethyl-1-[(2-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O2/c1-14-6-4-5-7-16(14)12-30-22-25-20-19(21(31)28(3)23(32)27(20)2)29(22)13-18(26-30)15-8-10-17(24)11-9-15/h4-11H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFFEOCMPXFLHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=NC4=C(N3CC(=N2)C5=CC=C(C=C5)Cl)C(=O)N(C(=O)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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